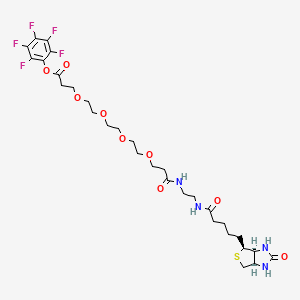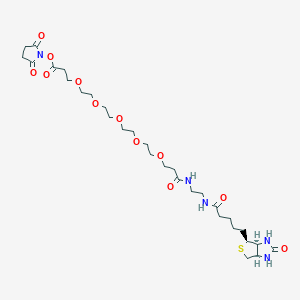
CDK6 degrader CP-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK6 degrader CP-10 is a novel potent CDK6 degrader.
Scientific Research Applications
Application in Acute Myeloid Leukemia (AML)
CDK6 is a novel therapeutic target for certain subtypes of acute myeloid leukemia (AML). Research has shown that the efficacy of CDK6-specific degraders in AML varies among subtypes and depends on the expression of INK4 proteins p16INK4A and p18INK4C. These proteins are significant as predictive markers for CDK6-targeted therapy in AML. CDK6 degraders eliminate kinase-dependent and kinase-independent effects and are suggested as an alternative therapeutic option to overcome resistances in AML treatment (Schmalzbauer et al., 2022).
Role in Tumor Cell Response
CDK6 complexes play a crucial role in determining tumor cell response to CDK4/6 inhibitors and degraders. The distinct complexes formed by CDK6 can influence the effectiveness of these treatments in various tumor types. This understanding helps in developing targeted cancer therapies (Wu et al., 2021).
Impact on Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL)
CDK6 expression is essential for Philadelphia-positive (Ph+) acute lymphoblastic leukemia cell growth. CDK6-targeted proteolysis-targeting chimeras (PROTACs) effectively inhibit CDK6 enzymatic activity and promote its degradation, suppressing leukemia burden in mice. This indicates that CDK6-specific PROTACs can be a powerful strategy for treating Ph+ ALL and possibly other hematological malignancies (De Dominici et al., 2020).
Structural and Functional Insights
Studies on the structural and conformational changes in CDK6 at varying pH levels provide insights into its dynamics and functional behavior in different disease conditions, such as cancer, where pH changes contribute to disease development. This research offers a foundation for understanding CDK6-directed diseased conditions (Yousuf et al., 2022).
Applications Beyond Cancer Treatment
While CDK6 inhibitors have primarily been used in cancer treatment, recent research suggests potential applications in diseases beyond cancer. The emerging understanding of CDK6's wider range of cellular functions opens new avenues for its use in other pathological states (Fassl et al., 2022).
properties
Product Name |
CDK6 degrader CP-10 |
|---|---|
Molecular Formula |
C44H49N13O7 |
Molecular Weight |
871.96 |
IUPAC Name |
4-((2-(2-(4-((4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin3-yl)isoindoline-1,3-dione |
InChI |
InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50) |
InChI Key |
PACRWHUPEPCFHX-UHFFFAOYSA-N |
SMILES |
O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCN4N=NC(CN5CCN(C6=CC=C(NC7=NC=C(C(C)=C(C(C)=O)C(N8C9CCCC9)=O)C8=N7)N=C6)CC5)=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CDK6 degrader CP-10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)